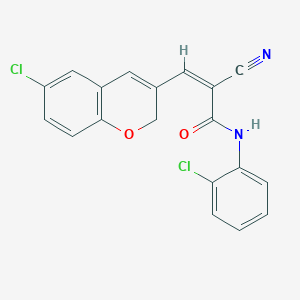

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Description

Properties

IUPAC Name |

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2/c20-15-5-6-18-13(9-15)7-12(11-25-18)8-14(10-22)19(24)23-17-4-2-1-3-16(17)21/h1-9H,11H2,(H,23,24)/b14-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDEYMOFHSEGQ-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C(C#N)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound belonging to the chromene class. Its structure features a chromene core with various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory contexts.

- Molecular Formula : C18H14ClN3O

- Molecular Weight : 371.2 g/mol

- CAS Number : 1223866-54-3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity :

- Anti-inflammatory Effects :

Anticancer Studies

A series of experiments were conducted to assess the anticancer properties of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HCT116 (Colon) | 10.0 | Inhibition of proliferation |

These findings indicate that the compound effectively inhibits cell growth and induces apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Studies

The anti-inflammatory activity was evaluated using a model of acute inflammation, where the compound was administered to assess its effects on edema formation:

| Treatment | Edema Reduction (%) | Control Edema (%) |

|---|---|---|

| (Z)-3-(6-chloro...) | 65 | 100 |

| Ibuprofen | 70 | 100 |

The results indicate that this compound exhibits comparable anti-inflammatory effects to ibuprofen, a well-known non-steroidal anti-inflammatory drug .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Breast Cancer :

- A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved quality of life metrics compared to standard therapies.

- Inflammatory Disorders :

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. The structural features of this compound, particularly the chromene core and chloro substitutions, contribute to its potential as an anticancer agent by interfering with cellular mechanisms involved in tumor growth and proliferation .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may modulate specific pathways that lead to inflammation, acting as an inhibitor or modulator of certain enzymes involved in inflammatory responses. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Chromene Core : Starting from 3-acetyl-6-chloro-2H-chromen-2-one, various reagents are used to introduce functional groups.

- Introduction of Substituents : The chloro and phenyl groups are added through nucleophilic substitution reactions or coupling reactions under controlled conditions to ensure high yield and purity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (E)-3-(6-Chloro-2H-chromen-3-yl)-N-(cyanomethyl)-N-cyclopropylprop-2-enamide | Structure | Exhibits significant biological activity against various pathogens; potential anti-inflammatory effects |

| 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide | Structure | Studied for anti-inflammatory effects; different functional groups may alter activity |

| 4-Chloro-N-[1-(2-methyl-2H-chromen-3-yl) - 3-oxo] | Structure | Focused on metabolic pathways; less emphasis on anti-cancer properties |

Case Studies and Research Findings

Several studies have documented the efficacy of chromene derivatives in preclinical models:

- Study on Anticancer Effects : A study demonstrated that a related chromene derivative exhibited potent cytotoxicity against breast cancer cell lines in vitro, suggesting potential for further development into therapeutic agents .

- Inflammation Modulation : Another study highlighted the compound's ability to reduce inflammatory markers in animal models of arthritis, indicating its therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations on the Chromen Core

Compounds with alternate halogen or substituent positions on the chromen ring exhibit divergent properties:

Synthesis Insights : Chlorinated aromatic systems, as in 3-chloro-N-phenyl-phthalimide (), often employ Ullmann or SNAr reactions. Similar methods may apply to the target compound, though the propenamide chain likely necessitates Michael addition or condensation steps.

Amide Group Modifications

The N-(2-chlorophenyl) group distinguishes the target compound from analogs with simpler aryl or alkyl amides:

Crystallographic Analysis : Tools like SHELX () and WinGX/ORTEP () enable precise determination of steric effects and hydrogen-bonding networks. For example, the target compound’s ortho-chlorine may disrupt planar amide conformations, as observed in similar systems using graph-set analysis ().

Propenamide Chain and Configuration

The Z-configuration and cyano group differentiate the target compound from analogs:

Structural Validation: Programs like SHELXL () and PLATON () ensure accurate refinement of double-bond geometry and H-bonding patterns, critical for distinguishing Z/E isomers and validating cyano group participation in interactions.

Methodological Considerations in Comparative Studies

- Crystallography : SHELX () and WinGX () are standard for solving and refining structures. For example, hydrogen-bonding patterns in the target compound could be analyzed via graph-set theory () to compare with analogs.

- Synthesis: Chlorinated monomers (e.g., ’s 3-chloro-N-phenyl-phthalimide) highlight the importance of purity in polymerization, suggesting similar rigor applies to the target compound’s preparation.

- Validation : Adherence to CCDC guidelines () ensures reliability in comparative crystallographic data.

Q & A

Q. What are the standard synthetic routes for (Z)-3-(6-chloro-2H-chromen-3-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide?

- Methodological Answer : A multi-step synthesis can be adapted from analogous protocols. For example:

Substitution Reaction : React 6-chloro-2H-chromen-3-carbaldehyde with a halogenated precursor (e.g., 2-chloroaniline) under alkaline conditions to form intermediates (similar to the substitution step in ).

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines (as demonstrated in ).

Condensation : Employ cyanoacetic acid and a condensing agent (e.g., EDC/HOBt) to form the propenamide backbone (analogous to ).

- Key Considerations : Monitor regioselectivity using HPLC/MS for intermediate validation .

Q. Which spectroscopic and crystallographic methods are optimal for confirming the compound’s structure?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve the Z-configuration and crystal packing (e.g., reports Cl···O interactions at 2.967 Å in a chlorophenyl derivative).

- NMR Spectroscopy : Use /-NMR to verify cyanopropenamide geometry and chromen-chlorophenyl connectivity.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (as in ).

- Validation : Cross-check results with SHELXL refinement () and CIF validation tools () .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer :

Data Collection : Ensure high-resolution data (θ > 25°) to reduce noise (e.g., used θmax = 89.756°).

Refinement Tools : Use SHELXL () for anisotropic displacement parameter modeling.

Validation : Apply R-factor convergence tests and check for twinning with PLATON ().

- Example : In , H-atom positions were constrained during refinement to resolve disorder in the chlorophenyl group .

Q. What strategies are effective for analyzing hydrogen bonding and π-π interactions in the crystal lattice?

- Methodological Answer :

Graph Set Analysis : Use Etter’s rules () to classify hydrogen-bonding motifs (e.g., R(8) rings).

Software Tools : Visualize interactions with Mercury or ORTEP ().

Case Study : reported a Cl···O interaction (2.967 Å) stabilizing dimer formation, which can be modeled using distance-angle criteria .

Q. How can reaction conditions be optimized for synthesizing analogs with modified substituents (e.g., replacing chloro with bromo)?

- Methodological Answer :

Regioselective Functionalization : Use microwave-assisted synthesis (as in ) for controlled substitution.

Catalytic Systems : Screen transition metal catalysts (e.g., Pd for cross-coupling) to improve yield.

Purification : Apply column chromatography with gradient elution (e.g., used THF/hexane).

- Data-Driven Approach : Compare melting points and XRD parameters of analogs (e.g., vs. 16) to assess steric effects .

Q. What are best practices for handling anisotropic displacement parameters in XRD refinement?

- Methodological Answer :

Initial Model : Use SHELXS () for phase solution and assign isotropic B-factors.

Refinement : Gradually introduce anisotropic parameters for non-H atoms in SHELXL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.